molecular formula C21H21N5O7 B10942861 methyl 5-({2-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({2-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B10942861
M. Wt: 455.4 g/mol
InChI Key: FROFPFBTPPFPRH-XKZIYDEJSA-N
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Description

METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a nitro group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to introduce the acetyl group.

    Hydrazone formation: The acylated pyrazole is reacted with hydrazine to form the hydrazone.

    Etherification: The hydrazone is then reacted with a phenol derivative to form the phenoxy ether linkage.

    Esterification: Finally, the compound is esterified with methyl furoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The phenoxy ether linkage can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and pyrazole ring are likely to play key roles in its biological activity, potentially through interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE: Unique due to its combination of functional groups.

    Other pyrazole derivatives: Often used in medicinal chemistry for their biological activities.

    Nitroaromatic compounds: Known for their reactivity and potential biological activities.

Uniqueness

METHYL 5-{[2-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of a pyrazole ring, nitro group, and furoate ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N5O7

Molecular Weight

455.4 g/mol

IUPAC Name

methyl 5-[[2-[(Z)-C-methyl-N-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C21H21N5O7/c1-13(22-23-20(27)11-25-10-17(26(29)30)14(2)24-25)16-6-4-5-7-18(16)32-12-15-8-9-19(33-15)21(28)31-3/h4-10H,11-12H2,1-3H3,(H,23,27)/b22-13-

InChI Key

FROFPFBTPPFPRH-XKZIYDEJSA-N

Isomeric SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)N/N=C(/C)\C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN=C(C)C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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